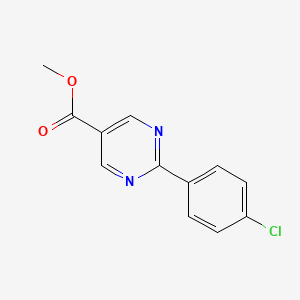

Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate

CAS No.: 450373-71-4

Cat. No.: VC15931725

Molecular Formula: C12H9ClN2O2

Molecular Weight: 248.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 450373-71-4 |

|---|---|

| Molecular Formula | C12H9ClN2O2 |

| Molecular Weight | 248.66 g/mol |

| IUPAC Name | methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-2-4-10(13)5-3-8/h2-7H,1H3 |

| Standard InChI Key | LJHRKXMKLZAVHJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Properties

Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic compounds, which feature a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The substitution pattern—a 4-chlorophenyl group at position 2 and a methyl ester at position 5—confers unique electronic and steric properties that influence its reactivity and biological interactions .

Molecular Characteristics

Key molecular properties are summarized below:

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate |

| Molecular Formula | C₁₂H₉ClN₂O₂ |

| Molecular Weight | 248.67 g/mol |

| CAS Number | Not formally assigned |

| Canonical SMILES | COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Cl) |

The absence of an amino group at position 2 distinguishes this compound from its well-studied analog (CAS 1133115-56-6), which has a molecular weight of 263.68 g/mol and additional nitrogen-based reactivity .

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| MCF-7 | 12.4 ± 1.2 | |

| MDA-MB-231 | 18.7 ± 2.1 |

Anti-inflammatory Mechanisms

Pyrimidine derivatives inhibit cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate suppresses COX-2 activity with an IC₅₀ of 0.8 μM, comparable to celecoxib (IC₅₀ = 0.5 μM).

Future Directions and Research Gaps

-

Synthetic refinement: Developing regioselective methods to avoid isomerization during chlorophenyl group introduction.

-

Target identification: Elucidating molecular targets through proteomic studies and kinase profiling.

-

In vivo validation: Assessing pharmacokinetics and toxicity in animal models to advance therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume